

BBO-10203: A Technical Overview of its Pharmacology and Toxicology

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Compound of Interest		
Compound Name:	BBO-10203	
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Abstract

BBO-10203 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction between Rat Sarcoma (RAS) GTPases and the p110α catalytic subunit of phosphoinositide 3-kinase alpha (PI3Kα). By covalently binding to a unique cysteine residue (C242) in the RAS-binding domain (RBD) of PI3Kα, BBO-10203 effectively blocks RAS-mediated activation of the PI3Kα pathway, a critical signaling node in many human cancers.[1][2][3] This targeted mechanism of action leads to potent anti-tumor activity across a range of preclinical models harboring mutations in KRAS, PIK3CA, or amplification of HER2.[4] [5] A key differentiating feature of BBO-10203 is its favorable toxicology profile, most notably the absence of hyperglycemia, a dose-limiting toxicity commonly associated with conventional PI3Kα kinase inhibitors.[2][4][5] This whitepaper provides a comprehensive overview of the pharmacology and toxicology of BBO-10203, detailing its mechanism of action, preclinical efficacy, and safety profile.

Pharmacology Mechanism of Action

BBO-10203 represents a novel therapeutic strategy by modulating the PI3Kα signaling pathway at the level of its activation by RAS, rather than directly inhibiting its catalytic activity. [2] The molecule acts as a "breaker" of the RAS:PI3Kα interaction.[1] It forms a covalent bond

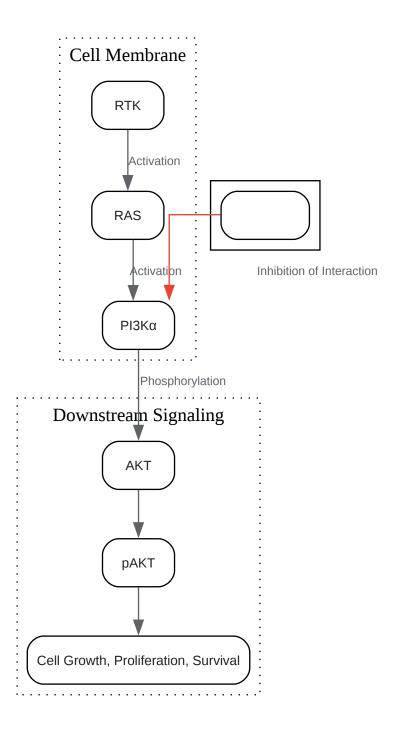


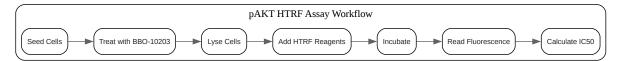




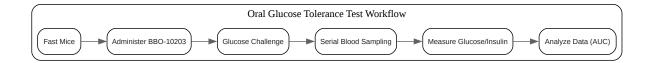
with cysteine 242 within the RBD of p110 α , which sterically hinders the binding of all RAS isoforms (HRAS, NRAS, and KRAS).[1][3] This specific interaction prevents the conformational changes required for PI3K α activation by RAS, thereby inhibiting the downstream signaling cascade, including the phosphorylation of AKT (pAKT).[3] Importantly, **BBO-10203** does not affect the basal kinase activity of PI3K α , which is crucial for normal physiological processes such as insulin-mediated glucose uptake.[5]











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